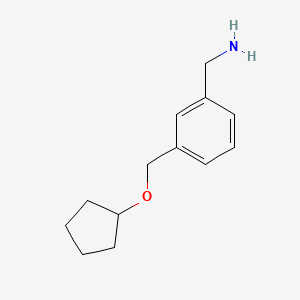

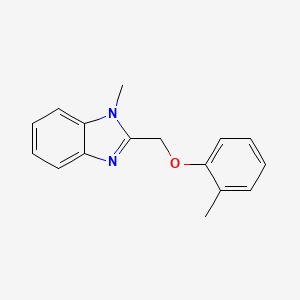

![molecular formula C9H9N3S B2800133 Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- CAS No. 16234-51-8](/img/structure/B2800133.png)

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- is a chemical compound that has been studied for its potential medicinal properties . It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes it an attractive candidate for developing a drug combination targeting energy metabolism .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones were synthesized by heating the respective thiophene-2-carboxamides in formic acid . The reaction yielded excellent results, with yields ranging from 80-98% . The IR spectra of the compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- are complex and involve several steps. For instance, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications

Synthesis and Characterization

Synthesis of Thieno[3,2-d]pyrimidin-4-amine Derivatives

New hybrid compounds of Thieno[3,2-d]pyrimidin-4-amine have been synthesized with promising biological activity. The synthesis involved a reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine, followed by characterization using various spectroscopic techniques. This highlights the compound's significance in scientific research for its potential biological activity (Noh, Kim, & Song, 2020).

Synthetic Methods and Molecular Modelling

- Versatile and Efficient Synthetic Methods : A high-yield synthetic method has been developed for amino-thieno[3,2-d]pyrimidin-4(3H)-ones, among other derivatives, showcasing the compound's versatility in chemical synthesis (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).

- Advanced Synthesis and Molecular Modelling : Advanced synthesis of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines was carried out, followed by molecular modelling studies to evaluate their inhibitory potency against protein kinases, providing insights into their potential therapeutic applications (Loidreau et al., 2015).

Biological Studies

Antitumor and Antimicrobial Activities

- Antitumor Activity : Compounds derived from Thieno[3,2-d]pyrimidin-4-amine have shown pronounced antitumor activity, with structure-activity relationships indicating the dependency of activity on the nature of amine fragments (Sirakanyan et al., 2019).

- Antimicrobial and Anti-Inflammatory Properties : Some derivatives of Thieno[3,2-d]pyrimidin-4-amine demonstrated remarkable antimicrobial and anti-inflammatory activities, underscoring their potential as bioactive compounds (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Mechanism of Action

Target of Action

The primary target of N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition leads to ATP depletion, disrupting the normal functioning of the bacteria .

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic properties

Result of Action

The inhibition of Cyt-bd by N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine leads to ATP depletion in Mycobacterium tuberculosis . This disruption in energy metabolism can inhibit the growth and proliferation of the bacteria .

Action Environment

The action of N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary in different strains of Mycobacterium tuberculosis, which may affect the compound’s efficacy

Properties

IUPAC Name |

N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-2-4-10-9-8-7(3-5-13-8)11-6-12-9/h2-3,5-6H,1,4H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYQTVLTXWHLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

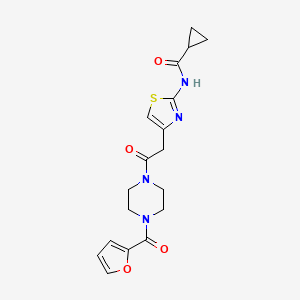

![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)

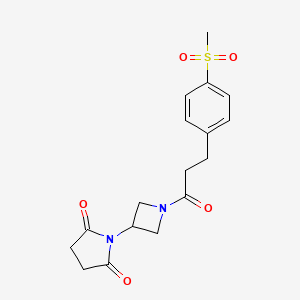

![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)

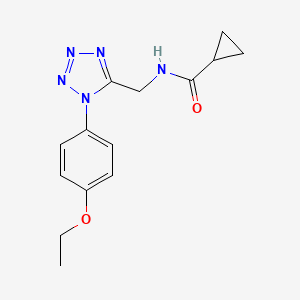

![[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800066.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)

![2-Methyl-5-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2800071.png)

![1-Propionyl-5-{4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]phenyl}indoline](/img/structure/B2800072.png)

![Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2800073.png)